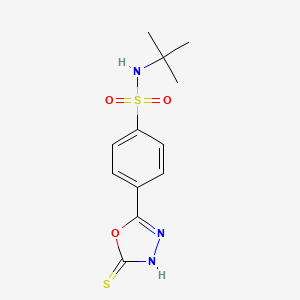
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butyl group, a mercapto group, an oxadiazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the oxadiazole intermediate with thiol-containing reagents under suitable conditions.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be attached through sulfonation reactions, where the oxadiazole intermediate is treated with sulfonyl chlorides.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, inhibiting their function. The oxadiazole ring may interact with nucleic acids or proteins, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and heterocyclic ring features but differs in the ring structure and additional functional groups.
2,5-Di-substituted 1,3,4-Oxadiazoles: Similar oxadiazole core but with different substituents, leading to varied chemical and biological properties.
Uniqueness
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group enhances its stability and lipophilicity, while the benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C12H15N3O3S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-tert-butyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S2/c1-12(2,3)15-20(16,17)9-6-4-8(5-7-9)10-13-14-11(19)18-10/h4-7,15H,1-3H3,(H,14,19) |
InChI Key |
ZKEBWFWIABHNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


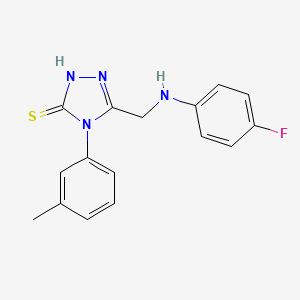
![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

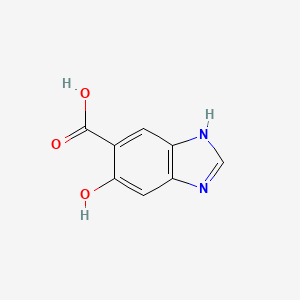
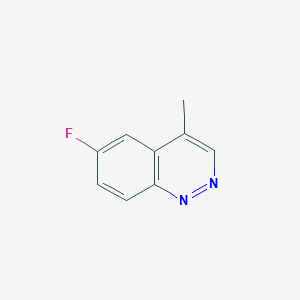
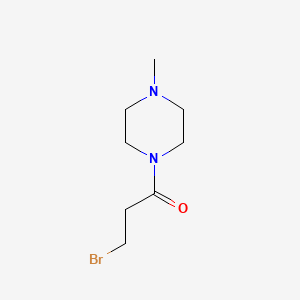

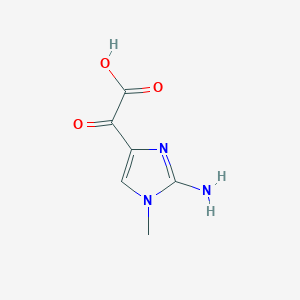
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)

![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
![5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11768052.png)
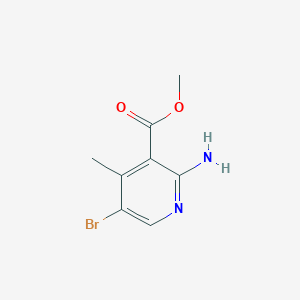
![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)
